molecular formula C9H11NO4S B3243646 methyl 2-amino-4-methanesulfonylbenzoate CAS No. 158580-87-1

methyl 2-amino-4-methanesulfonylbenzoate

Cat. No.: B3243646
CAS No.: 158580-87-1
M. Wt: 229.26 g/mol
InChI Key: YLSWIJBTJFWIND-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis

The significance of methyl 2-amino-4-methanesulfonylbenzoate in contemporary organic synthesis lies in its identity as a versatile scaffold. The presence of an amino group ortho to a methyl ester allows for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and materials science. The electron-withdrawing nature of the methanesulfonyl group at the para position influences the reactivity of the aromatic ring and the amino group, offering a handle for regioselective reactions.

While specific, high-profile applications in blockbuster drugs are not widely documented, its structural motifs are present in molecules explored in medicinal chemistry. For instance, the core structure is related to intermediates used in the synthesis of kinase inhibitors, which are a critical class of therapeutics in oncology. google.comnih.gov The sulfonamide benzamide (B126) framework, for example, is a key feature in the development of allosteric modulators for various biological targets. nih.gov

Strategic Importance as a Versatile Chemical Intermediate

The strategic value of this compound stems from the orthogonal reactivity of its functional groups. The primary amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, paving the way for the introduction of diverse substituents. Furthermore, the amino and ester groups can participate in cyclization reactions to form a range of heterocyclic structures.

The methanesulfonyl group, being relatively stable, can influence the electronic properties of the molecule and participate in more complex transformations under specific conditions. This versatility makes the compound a valuable starting material for the synthesis of compound libraries for drug discovery and for the development of new agrochemicals. nih.gov

Below are some key physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C9H11NO4SPubChem
Molecular Weight 229.25 g/mol BLD Pharm google.com
SMILES O=C(OC)C1=CC=C(S(=O)(C)=O)C=C1NBLD Pharm google.com
InChI InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,10H2,1-2H3PubChem google.com
InChIKey YLSWIJBTJFWIND-UHFFFAOYSA-NPubChem google.com

The following table presents predicted collision cross-section data, which is valuable in analytical techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+ 230.04816146.0
[M+Na]+ 252.03010154.8
[M-H]- 228.03360149.9
[M+NH4]+ 247.07470164.1
[M+K]+ 268.00404152.5
[M+H-H2O]+ 212.03814140.2
[M+HCOO]- 274.03908164.3
[M+CH3COO]- 288.05473188.0
[M+Na-2H]- 250.01555148.8
[M]+ 229.04033149.4
[M]- 229.04143149.4
Data sourced from PubChemLite google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSWIJBTJFWIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-87-1
Record name methyl 2-amino-4-methanesulfonylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies for Methyl 2 Amino 4 Methanesulfonylbenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For methyl 2-amino-4-methanesulfonylbenzoate, the primary disconnections involve breaking the bonds connected to the main functional groups: the ester, the amine, and the sulfone.

The most logical disconnections for the target molecule are:

C(acyl)-O bond of the ester: This is a standard disconnection for esters, leading back to the corresponding carboxylic acid and methanol. This transformation is typically reliable and high-yielding.

C(aryl)-N bond of the amine: This disconnection suggests introducing the amino group onto the aromatic ring. This can be achieved either by direct amination or, more commonly, through the reduction of a precursor functional group like a nitro group.

C(aryl)-S bond of the sulfone: This disconnection points to the introduction of the methanesulfonyl group onto the benzene (B151609) ring, likely via an electrophilic aromatic substitution reaction.

Based on these disconnections, a plausible retrosynthetic pathway would involve functional group interconversion (FGI) of the amino group to a nitro group. The nitro group is a strong deactivating group and a meta-director, which influences the order of subsequent reactions. The methanesulfonyl group is also deactivating and meta-directing, while the carboxylic acid (or ester) is deactivating and meta-directing. The interplay of these directing effects is crucial for designing a successful synthesis. A potential synthetic precursor is methyl 4-methanesulfonyl-2-nitrobenzoate.

Methodologies for Constructing the Benzoate Skeleton

The methyl benzoate core of the molecule is a fundamental structural component. Its construction is typically achieved by esterification of the corresponding benzoic acid derivative. Several methods are available for this transformation, chosen based on the substrate's sensitivity and the desired reaction scale.

One of the most common methods is Fischer-Speier esterification , where the carboxylic acid is heated with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, for substrates that are sensitive to strong acids and high temperatures, milder methods are employed. The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride first yields a highly reactive acyl chloride. This intermediate is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the methyl ester. Another convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol, which provides a facile route to methyl esters under mild conditions. nih.govmdpi.com

Table 1: Comparison of Common Esterification Methods for Benzoic Acids
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ (cat.)RefluxInexpensive reagents, simple procedureRequires harsh conditions (heat, strong acid), reversible reaction
Acyl Chloride Formation1. SOCl₂ or (COCl)₂ 2. Methanol, PyridineRoom temperature or mild heatHigh yield, irreversible, mild conditions for ester formationTwo-step process, corrosive and hazardous reagents
TMSCl-Mediated EsterificationMethanol, Trimethylchlorosilane (TMSCl)Room temperatureMild conditions, good to excellent yields, convenientTMSCl is moisture-sensitive

Selective Introduction and Functionalization of the Amino Group

The positioning of the amino group at the C2 position, ortho to the ester and meta to the sulfone, requires a highly regioselective method.

Direct C-H amination of an existing aromatic ring is an area of active research, offering a more atom-economical approach compared to traditional methods. nih.gov These reactions often involve transition-metal catalysis or radical mechanisms to functionalize an unactivated C-H bond. nsf.gov However, achieving the required regioselectivity on a complex, electronically diverse substrate like a substituted benzoate can be a significant challenge. Conventional electrophilic amination of aryl amines typically favors ortho/para substitution, making the synthesis of meta-substituted products difficult. chinesechemsoc.orgchinesechemsoc.org Radical-mediated approaches have shown promise in overcoming these inherent selectivity issues, sometimes utilizing noncovalent interactions or polarity inversion to direct the amination to a specific position. nih.govchinesechemsoc.org

A more established and reliable strategy for introducing an amino group is through the transformation of a precursor functional group. The most common precursor is the nitro group (-NO₂). The synthesis begins with a suitably substituted nitrobenzene derivative. The nitro group is a powerful electron-withdrawing group that directs incoming electrophiles to the meta position.

The synthetic sequence would involve the nitration of a precursor, followed by the reduction of the nitro group to an amine. This reduction is a standard transformation in organic synthesis, and numerous reagents are available to achieve it efficiently.

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a clean and high-yielding method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reducing agents for aromatic nitro compounds.

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine or ammonium formate, in the presence of a catalyst.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsSelectivityNotes
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂HighReduces many other functional groups (alkenes, alkynes).
Fe, HClEthanol/Water, RefluxGoodClassic, inexpensive, and robust method.
SnCl₂·2H₂OEthanol, RefluxGood, tolerates some functional groupsWorks under milder conditions than Fe/HCl.
Sodium Dithionite (Na₂S₂O₄)Water/Methanol, Room TemperatureGoodUseful for water-soluble compounds.

Elaboration and Incorporation of the Methanesulfonyl Moiety

The methanesulfonyl group (-SO₂CH₃) is a key functional moiety in the target molecule. Its introduction onto the benzene ring is typically accomplished through electrophilic aromatic substitution.

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on the arene is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). openochem.orgyoutube.com The active electrophile is believed to be SO₃ or protonated SO₃. youtube.commasterorganicchemistry.com The mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. openochem.orgnih.gov

A plausible route to incorporate the methanesulfonyl group involves the following steps:

Sulfonation: The aromatic ring is first sulfonated to introduce a sulfonic acid group (-SO₃H).

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Formation of the Sulfone: While a sulfonyl chloride can be used in Friedel-Crafts type reactions, a more common laboratory-scale route to a methyl sulfone involves reduction of the sulfonyl chloride to a thiol (-SH), followed by methylation to a thioether (-SCH₃), and subsequent oxidation to the sulfone (-SO₂CH₃).

A more direct approach is the Friedel-Crafts sulfonylation using methanesulfonyl chloride (CH₃SO₂Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction directly installs the methanesulfonyl group onto the aromatic ring. The choice of starting material and the timing of this step are critical to ensure the correct regiochemical outcome due to the directing effects of the substituents already present on the ring.

Table 3: Reagents for Aromatic Sulfonylation and Sulfone Formation
TransformationReagent(s)Intermediate/ProductReaction Type
Introduction of -SO₃HFuming H₂SO₄ (H₂SO₄ + SO₃)Arylsulfonic acidElectrophilic Aromatic Substitution
Introduction of -SO₂CH₃CH₃SO₂Cl, AlCl₃Aryl methyl sulfoneFriedel-Crafts Sulfonylation
Conversion of -SO₃H to -SO₂ClSOCl₂ or PCl₅Arylsulfonyl chlorideNucleophilic Acyl Substitution

Oxidative Approaches to Sulfones

The formation of the methanesulfonyl group is a critical step in the synthesis of this compound. This is typically achieved through the oxidation of a corresponding methylthio (sulfide) precursor, such as methyl 2-amino-4-(methylthio)benzoate or a protected analogue. The oxidation must be robust enough to convert the sulfide to the sulfone, often bypassing the intermediate sulfoxide stage. nih.govresearchgate.net A range of oxidative reagents and conditions can be employed, each with distinct advantages in terms of reactivity, selectivity, and environmental impact. nih.gov

Commonly used oxidants include hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov More contemporary and efficient reagents include potassium peroxymonosulfate (Oxone) and sodium perborate. nih.govnih.gov The choice of oxidant and reaction conditions can be tailored to prevent over-oxidation or unwanted side reactions, particularly when sensitive functional groups like the amine are present. researchgate.net For instance, the oxidation might be performed on a nitro-substituted precursor before its reduction to the amine to avoid oxidation of the amino group itself.

Table 1. Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesReference
Hydrogen Peroxide (H₂O₂)Acetic acid, refluxInexpensive, produces water as a byproduct.Requires acidic conditions and heat, which may not be suitable for all substrates. nih.gov
m-CPBADichloromethane (DCM), room temperatureMild conditions, high efficiency.Stoichiometric waste (m-chlorobenzoic acid), potential for over-oxidation. organic-chemistry.org
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/Water, room temperatureEffective, water-soluble byproducts, can be used in green solvents.Requires careful control of stoichiometry to avoid side reactions. nih.gov
Sodium Perborate (SPB)Aqueous solutionsStable, safe, and efficient in aqueous media.May have limited solubility in organic solvents. nih.gov

Esterification Protocols for Methyl Benzoate Formation

The methyl ester moiety of the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 2-amino-4-methanesulfonylbenzoic acid. The classical Fischer-Speier esterification is a widely used and cost-effective method. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reagent and the solvent. operachem.com The equilibrium nature of the Fischer esterification requires strategies to drive the reaction to completion, such as the removal of the water byproduct using a Dean-Stark apparatus or by employing a large excess of the alcohol. organic-chemistry.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org However, the presence of an amino group on the benzoic acid can lead to side reactions or complicate the process, sometimes necessitating lower catalyst loadings or milder conditions. mdpi.com To overcome the limitations of traditional heating, modern techniques such as microwave irradiation have been applied. Microwave-assisted esterification can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating. researchgate.net

Table 2. Catalysts and Conditions for Fischer Esterification
CatalystSolvent/ReagentConditionsKey FeaturesReference
Sulfuric Acid (H₂SO₄)Methanol (excess)RefluxStrong acid, effective but can cause charring with sensitive substrates. operachem.com
p-Toluenesulfonic Acid (p-TsOH)Toluene, MethanolReflux with Dean-Stark trapMilder solid catalyst, allows for azeotropic removal of water. organic-chemistry.org
Hafnium(IV) or Zirconium(IV) saltsMethanol (1:1 with acid)RefluxLewis acid catalysts, effective for direct condensation. organic-chemistry.org
Sulfuric Acid (H₂SO₄)Methanol (excess)Microwave irradiation (e.g., 130°C, 15 min)Greatly reduced reaction time, improved efficiency. researchgate.net

Catalytic Systems and Reaction Optimization in Synthesis

Transition metal catalysis offers a powerful alternative for constructing the C-N bond in this compound. The Buchwald-Hartwig amination is a premier method for coupling aryl halides or triflates with amines, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org In a potential synthetic route, this reaction could be used to introduce the primary amino group onto a precursor such as methyl 2-bromo-4-methanesulfonylbenzoate.

The success of the Buchwald-Hartwig reaction relies on a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine (B1218219) ligand. youtube.com The evolution of these ligands, from early triarylphosphines to modern dialkylbiaryl phosphines (e.g., XPhos, BrettPhos), has dramatically expanded the reaction's scope, allowing for the coupling of a wide range of amines, including ammonia or ammonia surrogates, under milder conditions. youtube.comacsgcipr.org The choice of base (e.g., NaOt-Bu, K₂CO₃) and solvent (e.g., toluene, dioxane) is also crucial for optimizing the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

Organocatalysis provides a metal-free alternative for key synthetic steps. While direct organocatalytic amination of an unactivated aromatic ring is challenging, organocatalysts can be employed in novel strategies to construct substituted anilines. For instance, chiral phosphoric acids have been used to catalyze asymmetric annulation reactions with aniline (B41778) derivatives, demonstrating the potential of organocatalysis to create complex chiral molecules containing the aniline motif. nih.govacs.org Other approaches involve catalyst-free, thermally-driven reactions that proceed through imine condensation and isoaromatization to form substituted anilines from readily available starting materials. beilstein-journals.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the synthesis of the amine functionality, amine transaminases (ATAs) are particularly powerful. nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor to produce a chiral primary amine with high enantiopurity. mdpi.com This approach, while requiring a specific ketone substrate, represents a highly advanced and green method for introducing the amino group. nih.gov Imine reductases (IREDs) offer another biocatalytic route, reducing imines to the corresponding amines. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Adherence to green chemistry principles is increasingly important in modern organic synthesis. This involves designing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, several steps can be adapted to solvent-free or aqueous conditions.

The oxidation of the precursor sulfide to the sulfone can be performed under solvent-free conditions using mechanical milling (ball milling) with Oxone® as the oxidant. nih.gov This technique avoids the use of large volumes of solvent, simplifying purification and reducing waste. Alternatively, the oxidation can be conducted in water, using oxidants like Oxone® or sodium perborate, which are effective in aqueous media. nih.gov The use of air or molecular oxygen as the terminal oxidant, often promoted by a specific solvent system, represents another sustainable approach that avoids stoichiometric oxidant waste. organic-chemistry.orgorganic-chemistry.org

Similarly, methods for synthesizing sulfones in aqueous media have been developed, which are atom-economic and avoid the use of toxic organic solvents. organic-chemistry.org While the Fischer esterification typically uses excess alcohol as a solvent, research into solid acid catalysts could pave the way for solvent-minimized conditions. The application of these green methodologies can significantly reduce the environmental footprint of the synthesis of this compound.

Atom Economy and Efficiency Considerations

A plausible and industrially relevant synthetic route for this compound can be adapted from methodologies developed for structurally similar compounds. This proposed five-step synthesis begins with dimethyl terephthalate and proceeds through nitration, ammonolysis, dehydration, hydrogenation, and finally, sulfonylation. A detailed analysis of the atom economy for each step is crucial for identifying areas for process optimization and waste reduction.

A Proposed Five-Step Synthesis and Atom Economy Analysis:

Nitration of Dimethyl Terephthalate: The initial step involves the nitration of dimethyl terephthalate using a mixture of nitric acid and sulfuric acid. While effective in introducing the nitro group, this reaction inherently has a low atom economy. The sulfuric acid acts as a catalyst and dehydrating agent but does not contribute its atoms to the product. Furthermore, the reaction produces water as a significant byproduct. The generation of large volumes of spent acid is a major environmental concern and adds to the cost of production due to the need for recycling or neutralization.

Ammonolysis of the Ester: The nitrated intermediate then undergoes ammonolysis, where one of the methyl ester groups is converted into a primary amide by reaction with ammonia. This reaction demonstrates a relatively good atom economy as the ammonia molecule is incorporated into the product. However, the reaction conditions, such as temperature and pressure, need to be carefully controlled to ensure high selectivity and prevent side reactions, such as the hydrolysis of the ester group.

Dehydration of the Amide to a Nitrile: The primary amide is subsequently dehydrated to form a nitrile. This step typically employs a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The use of such reagents significantly lowers the atom economy, as they are consumed in the reaction and generate substantial waste. For instance, the use of phosphorus pentoxide results in the formation of phosphoric acid derivatives as byproducts.

Catalytic Hydrogenation of the Nitro Group: The nitro group is then reduced to an amino group via catalytic hydrogenation. This step generally exhibits a high atom economy, as it involves the addition of hydrogen atoms to the molecule. The primary byproduct is water. The efficiency of this step is highly dependent on the choice of catalyst (e.g., palladium on carbon) and the reaction conditions, which influence the reaction rate and selectivity.

The following table provides a theoretical analysis of the atom economy for each step in this proposed synthetic route.

StepReactionKey ReagentsKey ByproductsTheoretical Atom Economy (%)
1NitrationNitric Acid, Sulfuric AcidWater, Spent AcidLow
2AmmonolysisAmmoniaMethanolModerate to High
3DehydrationDehydrating Agent (e.g., P2O5)Phosphoric Acid derivativesLow
4HydrogenationHydrogen, CatalystWaterHigh
5SulfonylationSulfonylating agents, etc.Inorganic SaltsLow to Moderate

Scalability and Industrial Feasibility of Synthetic Routes

The industrial feasibility of a synthetic route is determined not only by its chemical yield and atom economy but also by its scalability. Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges, including reaction kinetics, heat transfer, mass transfer, safety, and cost-effectiveness. The proposed five-step synthesis of this compound involves several well-established industrial reactions, but each step has its own set of scalability considerations.

Nitration: Aromatic nitration is a common industrial process but is also one of the most hazardous. The reaction is highly exothermic, and careful temperature control is critical to prevent runaway reactions and the formation of explosive byproducts. On an industrial scale, this requires specialized reactors with efficient cooling systems. The use of large quantities of mixed acids also poses challenges related to corrosion of equipment and the handling and disposal of acidic waste streams. Continuous flow reactors are increasingly being explored for nitration reactions as they offer better temperature control and improved safety profiles compared to traditional batch reactors.

Ammonolysis: The ammonolysis of esters is a well-practiced industrial reaction. Key scalability challenges include managing the high pressure required to maintain ammonia in the liquid phase at elevated reaction temperatures. Ensuring efficient mixing of the reactants is also crucial for achieving high conversion rates and minimizing reaction times. The choice of solvent is another important factor, as it can influence the solubility of reactants and the ease of product separation. From an industrial perspective, the recovery and recycling of unreacted ammonia and the solvent are essential for economic viability.

Dehydration: The dehydration of amides to nitriles on a large scale requires careful selection of the dehydrating agent. While reagents like phosphorus pentoxide are effective, their use in large quantities is often problematic due to the generation of solid waste that can be difficult to handle and dispose of. Catalytic dehydration processes are more attractive for industrial applications as they reduce waste and can often be operated under milder conditions. The development of robust and recyclable catalysts is a key area of research for improving the industrial feasibility of this step.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used industrial process, particularly for the reduction of nitroarenes. The main scalability challenges are related to the handling of flammable hydrogen gas under pressure and the management of the catalyst. Slurry-phase reactors are commonly used for large-scale hydrogenations, but they can present challenges in terms of catalyst filtration and reuse. Fixed-bed reactors offer an alternative that simplifies catalyst handling and allows for continuous operation. Catalyst deactivation and poisoning are also significant concerns in industrial hydrogenation processes, and strategies for catalyst regeneration or replacement need to be in place.

Sulfonylation: The final sulfonylation step can be complex to scale up due to the use of corrosive and hazardous reagents. The reaction may also generate significant amounts of waste, particularly inorganic salts, which require proper disposal. Process optimization to minimize the use of excess reagents and to facilitate product isolation is crucial for making this step economically viable on an industrial scale.

Iii. Chemical Reactivity and Transformative Potential of Methyl 2 Amino 4 Methanesulfonylbenzoate

Reactions Involving the Aromatic Amino Group

The aromatic amino group is typically a versatile site for a wide range of chemical transformations.

Nucleophilic Acylation and Alkylation Reactions

Generally, the nitrogen atom of an aromatic amine can act as a nucleophile, reacting with acylating or alkylating agents. nih.gov This would theoretically allow for the synthesis of a variety of amide and secondary or tertiary amine derivatives from methyl 2-amino-4-methanesulfonylbenzoate. However, no specific studies demonstrating these reactions on this particular compound were identified in the search.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-Type Reactions)

Aromatic primary amines are classic precursors for diazotization reactions, where the amino group is converted into a diazonium salt. This intermediate is highly useful as it can be replaced by a wide array of substituents (e.g., halogens, cyano, hydroxyl groups) through reactions like the Sandmeyer reaction. nih.gov While this is a foundational reaction type for aromatic amines, no literature was found that specifically applies this transformation to this compound.

Condensation and Heterocyclic Annulation Reactions

The amino group, in conjunction with the ortho-ester, presents the potential for condensation and cyclization reactions to form various heterocyclic systems. For instance, condensation reactions of similar anthranilate esters are known to produce chromenone derivatives. nih.gov Despite this potential, specific examples of condensation or annulation involving this compound are not documented in the available resources.

Reactions of the Methyl Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis to Corresponding Carboxylic Acid

Ester hydrolysis, typically under acidic or basic conditions, is a fundamental organic reaction to yield the corresponding carboxylic acid. The resulting product, 2-amino-4-methanesulfonylbenzoic acid, is listed by chemical suppliers and its synthesis is implied by related patent literature for similar structures. google.combldpharm.com A study on a related compound, methyl 4-bromo-2-methylbenzoate, utilized ester hydrolysis as a synthetic step. nih.gov However, a specific, documented protocol for the hydrolysis of this compound was not found.

Transesterification Processes

Transesterification, the process of exchanging the alcohol group of an ester, is a common transformation. This would allow for the conversion of the methyl ester of the title compound into other esters (e.g., ethyl, benzyl). No studies detailing the transesterification of this compound could be located in the search.

Reactivity and Modifications of the Methanesulfonyl Group

Acidic and Basic Conditions: The methanesulfonyl group is exceptionally stable under both strong acidic and strong basic conditions. chem-station.com Unlike sulfonate esters, which can undergo hydrolysis, the C-S bond in aryl sulfones is not susceptible to cleavage by aqueous acids or bases. This stability allows for chemical transformations on other parts of the molecule, such as the hydrolysis of the ester group, without affecting the sulfone.

Oxidative and Reductive Conditions: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6), rendering it inert to most oxidizing agents. As discussed previously, it is also resistant to a wide variety of reducing agents, with only harsh conditions or specific reagents capable of cleaving the C-S bond. chem-station.comacs.org

Thermal Stability: Aryl sulfones are known for their high thermal stability, a property exploited in the development of high-performance polymers. This suggests that this compound would be stable at elevated reaction temperatures often required for various synthetic transformations.

Despite its general stability, the methanesulfonyl group can be a site for specific chemical manipulations, often leveraging transition metal catalysis.

One of the most significant transformations is its use as a leaving group in cross-coupling reactions. Recent advances in catalysis have shown that the typically inert C–S bond of aryl sulfones can be activated. Specifically, aryl sulfones can function as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This allows for the replacement of the methanesulfonyl group with an aryl, heteroaryl, or vinyl group. For this to occur with this compound, a suitable palladium catalyst (e.g., Pd(acac)₂) and a phosphine (B1218219) ligand (e.g., RuPhos) at elevated temperatures would be required. chemrxiv.org This reaction proceeds via oxidative addition of the palladium catalyst into the C–S bond. chemrxiv.org

Additionally, while direct displacement is difficult, the sulfonyl group can be transformed under highly reductive conditions. For example, treatment with potent reducing systems like lithium aluminum hydride can, in some cases, reduce sulfonyl groups, although this is not a general or high-yielding reaction for aryl sulfones. wikipedia.orgresearchgate.net

Aromatic Ring Functionalization and Derivatization

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined directing effects of the three existing substituents: the amino group (–NH₂), the methoxycarbonyl group (–COOCH₃), and the methanesulfonyl group (–SO₂CH₃).

Amino Group (–NH₂): This is a powerful activating group and a strong ortho-, para- director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. organicchemistrytutor.commasterorganicchemistry.com

Methanesulfonyl Group (–SO₂CH₃): This is a strong deactivating group and a meta- director. Its strong electron-withdrawing nature, both by induction and resonance, reduces the electron density of the ring, making it less susceptible to electrophilic attack. youtube.comyoutube.com

Methoxycarbonyl Group (–COOCH₃): This ester group is also deactivating and a meta- director due to its electron-withdrawing character. youtube.com

In a polysubstituted ring, the most powerful activating group typically controls the position of further substitution. libretexts.org In this molecule, the strongly activating –NH₂ group at C-2 will dominate the directing effects. The positions ortho and para to the amino group are C-3 and C-6, and C-4 respectively. The para position (C-4) is already occupied by the methanesulfonyl group. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the amino group.

The available positions for substitution are C-3, C-5, and C-6.

Position 3: Ortho to the –NH₂ group and meta to the –SO₂CH₃ group.

Position 5: Meta to the –NH₂ group, ortho to the –SO₂CH₃ group, and meta to the –COOCH₃ group.

Position 6: Para to the –SO₂CH₃ group and ortho to the –NH₂ group.

The powerful ortho-directing effect of the amino group favors substitution at C-3 and C-6. However, C-6 is sterically hindered by the adjacent methoxycarbonyl group. The C-3 position is activated by the amino group and deactivated by the other two groups. The C-5 position is strongly deactivated by both the methanesulfonyl and methoxycarbonyl groups. Therefore, electrophilic substitution is most likely to occur at the C-3 position , which is ortho to the strongly activating amino group and meta to the deactivating sulfonyl group.

SubstituentPositionElectronic EffectDirecting Influence
-NH₂C-2Strongly ActivatingOrtho, Para-Director organicchemistrytutor.commasterorganicchemistry.com
-SO₂CH₃C-4Strongly DeactivatingMeta-Director youtube.comyoutube.com
-COOCH₃C-1DeactivatingMeta-Director youtube.com
Predicted Site of EAS C-3 Activated by -NH₂Favorable due to activation and moderate steric hindrance.

The structure of this compound and its potential precursors make it amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: As mentioned in section 3.3.2, the methanesulfonyl group itself can be used as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl compounds by replacing the –SO₂CH₃ group. chemrxiv.org Alternatively, a synthetic precursor such as methyl 2-amino-4-bromobenzoate could undergo Suzuki coupling with a boronic acid to introduce various substituents at the C-4 position before the sulfone is installed. Nickel-based catalysts have also been shown to be effective for the Suzuki coupling of aryl sulfonates. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgcapes.gov.br While the target molecule already possesses an amino group, this reaction is highly relevant to its synthesis. For instance, a precursor like methyl 2-bromo-4-methanesulfonylbenzoate could be coupled with an amine to install the C-2 amino group. The Buchwald-Hartwig amination is compatible with a wide range of functional groups and has been successfully applied to aryl sulfonates as well, showcasing the versatility of sulfonyl-containing compounds in cross-coupling. nih.govnih.govacs.org The synthesis of related anthranilic acid derivatives has been explicitly demonstrated using a Buchwald-Hartwig reaction followed by ester hydrolysis. nih.gov

The table below summarizes potential cross-coupling strategies involving the scaffold of this compound.

Reaction TypeSubstrate/PrecursorCoupling PartnerPotential ProductCatalyst System (Example)
Suzuki-Miyaura CouplingThis compoundArylboronic acid2-Amino-4-aryl-benzoate derivativePd(acac)₂ / RuPhos chemrxiv.org
Suzuki-Miyaura CouplingMethyl 2-amino-4-bromobenzoate (precursor)(Methylsulfonyl)boronic acid or equivalentThis compoundPd(PPh₃)₄ / Base
Buchwald-Hartwig AminationMethyl 2-bromo-4-methanesulfonylbenzoate (precursor)Primary/Secondary AmineN²-Substituted-4-methanesulfonyl-anthranilatePd₂(dba)₃ / BINAP / Base wikipedia.org

Chemo- and Regioselectivity in Complex Reaction Systems

The chemical behavior of this compound in complex reaction systems is dictated by the interplay of its three distinct functional groups: the nucleophilic amino group, the electron-withdrawing methanesulfonyl group, and the methyl ester moiety. This arrangement on the benzene ring gives rise to predictable yet nuanced chemo- and regioselectivity, which are critical considerations in its synthetic applications.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the primary amino (-NH₂) group is the most nucleophilic and basic site, making it the most likely point of initial attack in a wide array of reactions.

N-Acylation and N-Sulfonylation: In reactions with acylating or sulfonylating agents (e.g., acyl chlorides, anhydrides, sulfonyl chlorides), the amino group exhibits high reactivity. This transformation is a common strategy in organic synthesis to protect the amino group or to introduce new functionalities. The reaction occurs selectively at the nitrogen atom, leaving the ester and sulfonyl groups intact under typical conditions. For example, acylation with acetyl chloride would be expected to chemoselectively form methyl 2-acetamido-4-methanesulfonylbenzoate. This high degree of chemoselectivity is fundamental in multi-step synthetic sequences where the other functional groups must be preserved for subsequent transformations.

Reactions with Electrophiles: The amino group's lone pair of electrons makes it highly susceptible to reaction with various electrophiles. This reactivity generally surpasses that of the other functional groups present in the molecule.

The methanesulfonyl (-SO₂CH₃) and methyl ester (-COOCH₃) groups are generally less reactive towards nucleophiles or electrophiles under mild conditions where the amino group readily reacts. The sulfonyl group is particularly stable and typically requires harsh conditions or specific reagents to undergo substitution.

Regioselectivity

Regioselectivity pertains to the direction of a reaction, particularly in determining the position at which a chemical bond is made or broken. For this compound, this is most relevant in electrophilic aromatic substitution (EAS) reactions. The position of substitution on the aromatic ring is governed by the directing effects of the existing substituents.

The directing effects of the functional groups are as follows:

Amino (-NH₂) group: A powerful activating and ortho, para-directing group.

Methanesulfonyl (-SO₂CH₃) group: A strong deactivating and meta-directing group.

Methyl ester (-COOCH₃) group: A deactivating and meta-directing group.

The positions on the benzene ring relative to the amino group are C3, C5, and C6.

Position 6 is ortho to the amino group.

Position 4 is para to the amino group (already substituted).

Position 5 is meta to the amino group and ortho to the sulfonyl group.

Position 3 is meta to the amino group and ortho to the ester group.

In electrophilic aromatic substitution, the potent activating and ortho, para-directing influence of the amino group is the dominant factor. uni.lu Since the para position is blocked by the methanesulfonyl group, incoming electrophiles are directed primarily to the positions ortho to the amino group. However, the steric hindrance from the adjacent methyl ester at position 2 may disfavor substitution at position 3. Therefore, the most likely position for electrophilic attack is C6. The deactivating nature of the sulfonyl and ester groups further disfavors substitution at positions 3 and 5.

It is common practice to first protect the highly reactive amino group, for instance through acetylation, before carrying out other reactions on the aromatic ring. uni.lu This prevents unwanted side reactions and allows for more controlled transformations.

The following table summarizes the expected chemo- and regioselective outcomes for key reactions involving this compound based on established chemical principles.

Reaction Type Reagent(s) Primary Reactive Site (Chemoselectivity) Expected Major Product (Regioselectivity)
N-AcylationAcetyl Chloride (CH₃COCl), TriethylamineAmino Group (-NH₂)Methyl 2-acetamido-4-methanesulfonylbenzoate
N-Sulfonylationp-Toluenesulfonyl Chloride, PyridineAmino Group (-NH₂)Methyl 2-(p-toluenesulfonamido)-4-methanesulfonylbenzoate
Electrophilic Halogenation (on N-acetylated derivative)Br₂, FeBr₃Aromatic Ring (C6 position)Methyl 2-acetamido-6-bromo-4-methanesulfonylbenzoate
Nitration (on N-acetylated derivative)HNO₃, H₂SO₄Aromatic Ring (C6 position)Methyl 2-acetamido-6-nitro-4-methanesulfonylbenzoate

Iv. Role of Methyl 2 Amino 4 Methanesulfonylbenzoate As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The inherent reactivity of the amino and carboxylate functionalities in methyl 2-amino-4-methanesulfonylbenzoate makes it an ideal precursor for the synthesis of various heterocyclic and fused ring systems. These structural motifs are central to many biologically active compounds and advanced materials.

The presence of the ortho-amino ester moiety in this compound facilitates its use in cyclization reactions to form nitrogen-containing heterocycles. Notably, it is a key building block for the synthesis of quinazolinones and triazole-fused quinazolines.

In the synthesis of quinazolinones, the amino group of this compound can react with various reagents, such as aldehydes, followed by cyclization to form the quinazolinone core. The methanesulfonyl group remains as a key substituent on the final heterocyclic structure, influencing its chemical properties and biological activity. For instance, condensation of anthranilamides with aldehydes, followed by an oxidative dehydrogenation, is a common route to 4(3H)-quinazolinones.

Furthermore, the amino group can be converted into a hydrazine, which can then be used to construct triazole-fused quinazoline (B50416) systems. These hybrid heterocyclic structures are of significant interest in medicinal chemistry due to their potential as anticancer agents. For example, a series of triazole-substituted quinazoline hybrids have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results as EGFR blockers. nih.gov The general synthetic approach often involves the reaction of an anthranilic acid derivative with a suitable triazole precursor.

Table 1: Examples of Nitrogen-Containing Heterocycles from Anthranilate Precursors
Heterocycle ClassGeneral Synthetic StrategyPotential Application
QuinazolinonesCondensation of an anthranilamide with an aldehyde, followed by cyclization and oxidation. scilit.comAntimicrobial, Anticancer nih.gov
Triazole-fused QuinazolinesReaction of a 2-aminobenzohydrazide with a suitable reagent to form the triazole ring fused to the quinazoline core.Anticancer nih.gov
Benzazolo[2,1-b]quinazolinonesCondensation of an aldehyde and a cyclic β-diketone with a 2-aminobenzimidazole (B67599) or 2-aminobenzothiazole. doaj.orgresearchgate.netBiologically active compounds

This compound is also a valuable precursor for the synthesis of more complex fused polycyclic aromatic systems, such as acridones. The acridone (B373769) scaffold is found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.

Classical methods for the synthesis of acridones, such as the Ullmann condensation and the Bernthsen acridine (B1665455) synthesis, can be adapted for use with substituted anthranilic acids like this compound. scribd.compharmaguideline.comnih.govwikipedia.org In the Ullmann acridine synthesis, an N-arylanthranilic acid is cyclized in the presence of an acylating agent like polyphosphoric acid to yield the acridone core. scribd.com The Bernthsen synthesis involves the reaction of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures to produce a 9-substituted acridine. wikipedia.orgyoutube.com

A more contemporary approach involves the condensation of an anthranilic acid derivative with a phenol (B47542) derivative, followed by regioselective annulation to construct the tetracyclic acridone core. acs.org This method has been successfully employed for the total synthesis of acridone alkaloids like acronycine. acs.org The presence of the methanesulfonyl group from the starting material would impart unique characteristics to the resulting acridone derivative.

Table 2: Fused Ring Systems Synthesized from Anthranilic Acid Derivatives
Fused Ring SystemSynthetic MethodKey Features
AcridonesUllmann Condensation scribd.comwikipedia.orgCyclization of N-arylanthranilic acids.
AcridinesBernthsen Acridine Synthesis pharmaguideline.comwikipedia.orgCondensation of a diarylamine with a carboxylic acid.
Substituted AcridonesCondensation with Phenols acs.orgA modular approach for the synthesis of acridone natural products.

Intermediate in the Development of Agrochemical Active Ingredients

The unique substitution pattern of this compound makes it a crucial intermediate in the synthesis of modern agrochemicals, particularly sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants.

A notable example is the synthesis of Mesosulfuron-methyl, a highly effective herbicide used for the control of grass and broadleaf weeds in cereal crops. google.comherts.ac.uk The chemical name for Mesosulfuron-methyl is methyl 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)aminosulfonyl]-4-(methanesulfonylaminomethyl)benzoate. google.com A key intermediate in its synthesis is 5-aminomethyl-2-methoxycarbonylbenzenesulfonamide. google.com A related patent discloses a synthetic route starting from 4-chloro-2-aminobenzoic acid, which undergoes a series of transformations including esterification, diazotization, and introduction of a sulfur dioxide group to form a saccharin (B28170) intermediate. google.com This intermediate is then further functionalized to introduce the aminomethyl and methanesulfonylaminomethyl groups. While not a direct precursor in all patented routes, a compound with the structure of this compound is a highly relevant building block for the construction of the core structure of such herbicides.

Another patent for the synthesis of Mesosulfuron-methyl mentions the use of methyl 2-amino-4-methanesulfonylaminomethylbenzoate as a key intermediate, which is structurally very similar to this compound and highlights the importance of this substitution pattern in the synthesis of this class of herbicides. google.com

Table 3: Role in Agrochemical Synthesis
AgrochemicalClassRole of the Building Block
Mesosulfuron-methylSulfonylurea HerbicidePrecursor to the core benzoyl sulfonamide structure. google.comgoogle.com
Other Sulfonylurea HerbicidesSulfonylurea HerbicidePotential intermediate for the synthesis of various sulfonylurea herbicides. iaea.org

Building Block for Pharmaceutical Intermediates and Lead Compounds

Anthranilic acid and its derivatives are well-established "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This makes them valuable starting points for the design and synthesis of new therapeutic agents.

The structural motifs present in this compound, particularly the N-sulfonylanthranilic acid core, have been identified as promising scaffolds for the development of novel drug candidates. For instance, a class of N-sulfonylanthranilic acid derivatives has been discovered to be allosteric inhibitors of the dengue virus RNA-dependent RNA polymerase, a key enzyme for viral replication. This discovery opens up new avenues for the development of antiviral drugs against dengue fever.

The synthesis of these inhibitors often involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride, followed by further modifications. The core structure of this compound provides a ready-made scaffold that can be further elaborated to generate a library of potential drug candidates for screening against various biological targets.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool in modern drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify promising lead compounds.

The bifunctional nature of this compound, with its reactive amino and ester groups, makes it an excellent building block for combinatorial library synthesis. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester group can be hydrolyzed and coupled with various amines or alcohols. The methanesulfonyl group provides an additional point of diversity and can influence the physicochemical properties of the final compounds.

For example, substituted anthranilates have been used in the solid-phase synthesis of libraries of quinazolinones. nih.gov In such a synthesis, the anthranilate is attached to a solid support, and then a variety of building blocks are sequentially added to generate a diverse library of quinazolinone derivatives. This approach allows for the efficient creation of thousands of compounds for high-throughput screening. A rapid combinatorial approach for the synthesis of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones has also been developed, demonstrating the utility of these building blocks in generating molecular diversity. researchgate.net

Table 4: Application in Combinatorial Library Synthesis
Library TypeSynthetic ApproachAdvantage
Quinazolinone LibrarySolid-phase synthesis using a substituted anthranilate as the starting scaffold. nih.govEfficient generation of a large and diverse set of compounds for high-throughput screening.
Benzazolo[2,1-b]quinazolinone LibraryCondensation reaction of an aldehyde, a cyclic β-diketone, and an amino-benzazole derivative. doaj.orgresearchgate.netRapid access to complex heterocyclic scaffolds with potential biological activity.

V. Spectroscopic Characterization and Computational Studies of Methyl 2 Amino 4 Methanesulfonylbenzoate

Spectroscopic Methodologies for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized compounds. For methyl 2-amino-4-methanesulfonylbenzoate, a key intermediate in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for structural verification.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, chemists can piece together the molecular structure.

For comparison, related structures show predictable patterns. For instance, in studies of similar substituted benzoates and pyrimidines, the chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which often show good correlation with experimental data. nih.govepstem.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general principles. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-SO₂CH~3.1-3.3 (s, 3H)~44.0
-COOCH~3.8-4.0 (s, 3H)~52.0
-NH~5.0-6.0 (br s, 2H)-
Ar-H 3~7.2-7.4 (d)~115.0
Ar-H 5~7.5-7.7 (dd)~120.0
Ar-H 6~7.8-8.0 (d)~130.0
Ar-C 1 (C-COOCH₃)-~110.0
Ar-C 2 (C-NH₂)-~150.0
Ar-C 3-~115.0
Ar-C 4 (C-SO₂CH₃)-~140.0
Ar-C 5-~120.0
Ar-C 6-~130.0
C =O-~168.0

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₉H₁₁NO₄S), the exact monoisotopic mass is 229.04088 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence for the molecular formula. In mass spectrometry experiments, this compound would typically be observed as a protonated molecular ion, [M+H]⁺, with a predicted m/z of 230.04816. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z 252.03010) and the potassium adduct [M+K]⁺ (m/z 268.00404). uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Formula Predicted m/z
[M]⁺[C₉H₁₁NO₄S]⁺229.04033
[M+H]⁺[C₉H₁₂NO₄S]⁺230.04816
[M+Na]⁺[C₉H₁₁NNaO₄S]⁺252.03010
[M+K]⁺[C₉H₁₁KNO₄S]⁺268.00404
[M-H]⁻[C₉H₁₀NO₄S]⁻228.03360

Theoretical and Computational Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules, complementing experimental findings.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods can calculate properties like the distribution of electron density, molecular orbital energies, and electrostatic potentials. nih.govmdpi.com

For this compound, DFT calculations could reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic amino group and the electrophilic regions on the sulfonyl group and carbonyl carbon. epstem.net

This compound is an intermediate in the synthesis of more complex molecules, such as certain kinase inhibitors. Computational studies can be used to model the reaction mechanisms in which this compound participates. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and understand the factors that control the reaction's outcome. For example, DFT calculations could be used to model the transition state of a subsequent N-acylation or N-arylation reaction, providing insight into the activation energy and the role of catalysts.

The three-dimensional shape (conformation) of a molecule is crucial to its reactivity and interactions. This compound has several rotatable bonds, including the C-S bond of the sulfonyl group and the C-O bond of the ester.

Conformational analysis, often performed using molecular mechanics or DFT methods, can identify the most stable conformers (low-energy spatial arrangements) of the molecule. mdpi.comnih.gov Studies on similar flexible sulfonic esters have shown that multiple conformations can exist within a few kcal/mol of the global minimum energy state. nih.gov These analyses reveal that molecular shapes can be stabilized by various intramolecular interactions, such as hydrogen bonding or pi-stacking. nih.gov

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, showing how it flexes and changes shape at different temperatures. nih.gov For flexible molecules, MD simulations can predict the rates of conformational exchange, which can be correlated with experimental observations from temperature-dependent NMR studies. nih.gov

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The pursuit of novel synthetic pathways for complex molecules is a cornerstone of modern organic chemistry. For methyl 2-amino-4-methanesulfonylbenzoate and its derivatives, future research will likely focus on developing routes that are more efficient, cost-effective, and environmentally benign than traditional methods.

Current synthetic strategies for related compounds often rely on multi-step processes that may involve harsh reagents or generate significant waste. For instance, the synthesis of sulfonamides traditionally involves reacting an amine with a sulfonyl chloride, a method that is effective but can present challenges related to storage, handling, and waste generation. mdpi.com Future explorations may target the development of catalyst systems that can bypass the need for highly reactive intermediates.

Development of New Reactivity Profiles

The functional groups present in this compound—an aromatic amine, a methyl ester, and a methyl sulfone—offer a rich platform for exploring new reactivity. The development of novel reactivity profiles for this scaffold could significantly broaden its utility in synthetic and medicinal chemistry.

The sulfonyl group is a particularly important feature, as sulfonyl-containing compounds are a major class of therapeutic agents. nih.gov This is attributed to the group's structural and electronic properties, which allow it to participate in hydrogen bonding with biological targets. nih.gov Future research could explore transformations of the sulfonyl group itself, or leverage its electron-withdrawing nature to influence the reactivity of the aromatic ring.

The primary amino group is a versatile handle for chemical modification. As a chemical base, it readily neutralizes acids to form salts. nih.gov It can be subjected to a wide array of C-N bond-forming reactions to introduce new substituents, thereby modulating the molecule's properties. researchgate.net Derivatization of this amine via reactions with electrophiles such as acid halides or anhydrides could yield a diverse library of amide derivatives. gutenberg.org

The interplay between the three functional groups could also lead to novel intramolecular cyclization reactions, providing access to new heterocyclic systems that are otherwise difficult to synthesize. Understanding the reactivity profile of organosulfides, which are known to be incompatible with a range of materials including acids, diazo compounds, and strong reducing agents, provides a basis for predicting the stability and potential transformations of this compound. nih.gov

Expansion of Applications in Advanced Chemical Manufacturing

The transition from traditional batch processing to advanced manufacturing techniques like continuous-flow chemistry represents a significant paradigm shift in the chemical industry. These methods offer enhanced safety, efficiency, and scalability, making them highly attractive for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com

For the synthesis of intermediates like this compound, continuous-flow technology holds considerable promise. Flow chemistry utilizes narrow channels or tubes where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This high degree of control is particularly beneficial for managing highly exothermic reactions or those involving unstable intermediates, which are common in the synthesis of aromatic compounds. mdpi.comgoogle.com

A relevant example is the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate. researchgate.net This process effectively minimized side reactions, such as hydrolysis, even at high acid concentrations, and demonstrated a significant throughput. researchgate.net Similarly, the continuous-flow synthesis of 3-amino-4-amidoximinofurazan was shown to be inherently safer and significantly faster than its batch counterpart. rsc.org Adopting such a methodology for the production of this compound could lead to higher yields, improved purity, and a safer, more scalable manufacturing process.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Related Chemical Processes
ParameterTraditional Batch SynthesisContinuous-Flow SynthesisReference
SafetyHigher risk of thermal runaway due to large reaction volumes. Potential for accumulation of energetic intermediates.Inherently safer due to small reactor volumes (low holdup) and superior heat transfer, minimizing thermal runaway risk. rsc.org
EfficiencyLonger reaction times, often requiring isolation and purification of intermediates.Reduced reaction times (e.g., one-third of batch operation for AAOF). Enables coupling of reaction steps without intermediate isolation. mdpi.comrsc.org
Side ReactionsMore prone to side reactions (e.g., hydrolysis) due to less precise control over mixing and temperature.Significantly inhibits side reactions due to precise control and rapid heat/mass transfer. researchgate.net
ScalabilityScaling up can be challenging and non-linear, often requiring significant process redesign.Easily scalable by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). mdpi.com
ProductivityLower overall productivity due to sequential processing and downtime between batches.Higher productivity demonstrated in examples like the synthesis of diazonium salt solution (18.45 kg/h throughput). researchgate.net

Integration with Machine Learning and AI in Synthetic Design

Several approaches are being developed in this field:

Data-Driven Retrosynthesis: Deep learning models, particularly neural networks, are trained on millions of reactions from databases like Reaxys. acs.orgchimia.ch These models learn the underlying rules of chemical reactivity to predict plausible retrosynthetic steps.

Route Optimization: AI platforms can evaluate and rank multiple potential synthetic routes based on various metrics, including predicted yield, cost of starting materials, number of steps, and environmental impact. pharmafeatures.com

Integration with Automation: The most advanced systems couple AI-driven synthesis planning with robotic platforms that can physically execute the proposed reactions. synthiaonline.com This combination paves the way for fully autonomous synthesis, where a machine can design, perform, and optimize a chemical synthesis with minimal human intervention. chimia.ch

Table 2: Emerging AI and Machine Learning Approaches in Synthetic Chemistry
ApproachDescriptionKey AdvantagesReference
Deep Learning Neural NetworksModels are trained on large reaction databases to predict retrosynthetic disconnections and reaction outcomes.Can identify novel and non-intuitive reaction pathways. Improves prediction accuracy over time with more data. acs.orgnih.govchimia.ch
Monte Carlo Tree Search (MCTS)An algorithm that explores the vast search space of possible synthetic routes to find optimal pathways.Effectively navigates complex reaction networks to propose complete and viable synthetic schemes. chimia.ch
Knowledge-Integrated CASPCombines data-driven AI with expert-defined chemical knowledge and rules to guide the search for synthetic routes.Allows chemists to introduce specific constraints, leading to more practical and preferable synthetic plans. acs.orgnih.gov
AI-Guided AutomationConnects AI-based retrosynthesis planning with robotic systems (e.g., flow chemistry platforms) for automated execution.Enables on-demand, autonomous synthesis of molecules, accelerating research and development cycles. synthiaonline.com
Green Chemistry IntegrationAI platforms that incorporate sustainability and regulatory constraints (e.g., REACH, EPA) into route planning.Generates safer, more environmentally friendly, and regulatory-compliant synthetic pathways. chemcopilot.com

Q & A

Basic: What are the recommended analytical methods for characterizing methyl 2-amino-4-methanesulfonylbenzoate in synthetic chemistry research?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity and monitor reaction progress. Retention time comparisons with standards are critical for identification .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key signals include the methoxy group (δ ~3.9 ppm) and sulfonyl protons (δ ~8.1-8.3 ppm). 13C^{13}C-NMR should resolve the carbonyl (C=O) at ~165 ppm and sulfonyl carbons at ~45-55 ppm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (expected [M+H]+^+ at m/z 244.2) and detect fragmentation patterns for structural validation .

Basic: How can researchers optimize the synthesis of this compound to improve yield?

Answer:

  • Reagent Ratios: Adjust stoichiometry of methanesulfonyl chloride and methyl 2-amino-4-hydroxybenzoate in a 1.2:1 molar ratio to minimize side reactions (e.g., over-sulfonation) .
  • Solvent Selection: Use anhydrous dichloromethane (DCM) with pyridine as a base to enhance nucleophilic substitution efficiency. Avoid protic solvents to prevent hydrolysis of the methoxy group .
  • Temperature Control: Maintain reaction temperature at 0–5°C during sulfonation to suppress thermal degradation. Gradual warming to room temperature ensures complete reaction .

Advanced: What experimental design strategies are suitable for studying reaction kinetics in the sulfonation of methyl 2-amino-4-hydroxybenzoate?

Answer:

  • Factorial Design: Apply a 2k^k factorial design to evaluate the impact of variables (e.g., temperature, catalyst concentration, reaction time). For example, a 23^3 design can identify interactions between temperature (40°C vs. 60°C), catalyst loading (0.5 vs. 1.0 mol%), and time (2 vs. 4 hours) .
  • Kinetic Modeling: Use pseudo-first-order assumptions to derive rate constants. Monitor sulfonyl group incorporation via in-situ FTIR or HPLC to generate time-concentration profiles .
  • Sensitivity Analysis: Quantify the influence of impurities (e.g., residual moisture) on reaction rates using Monte Carlo simulations to model uncertainty .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for sulfonation reactions involving this compound?

Answer:

  • Meta-Analysis Framework: Systematically compare literature data by normalizing reaction conditions (e.g., solvent polarity, temperature, catalyst type). Use statistical tools like ANOVA to identify outliers or confounding variables .
  • Reproducibility Protocols: Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate discrepancies. Cross-validate results using multiple analytical methods (e.g., NMR vs. HPLC) .
  • Mechanistic Re-evaluation: Employ density functional theory (DFT) calculations to model transition states and identify whether steric hindrance from the methanesulfonyl group alters catalytic pathways .

Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 2–10) at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the ester group) using LC-MS .
  • Kinetic Stability Modeling: Apply the Arrhenius equation to extrapolate shelf-life at room temperature. Calculate activation energy (EaE_a) from degradation rates at elevated temperatures .
  • Solid-State Analysis: Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to assess crystallinity changes under stress conditions, which may correlate with stability .

Advanced: How can researchers integrate computational chemistry to predict the reactivity of this compound in novel reactions?

Answer:

  • Molecular Dynamics (MD) Simulations: Model solvent effects on reaction pathways using software like Gaussian or ORCA. Focus on solvation free energy and transition-state geometries .
  • Docking Studies: If investigating biological activity (e.g., enzyme inhibition), perform virtual screening against protein targets (e.g., sulfonylurea receptors) using AutoDock Vina to prioritize experimental validation .
  • QSPR Models: Develop quantitative structure-property relationship models to predict physicochemical properties (e.g., logP, solubility) from molecular descriptors (e.g., topological polar surface area) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound from lab to pilot plant?

Answer:

  • Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) .
  • Purification Optimization: Implement membrane separation (e.g., nanofiltration) to remove unreacted methanesulfonyl chloride, reducing reliance on column chromatography .
  • Safety Protocols: Conduct hazard and operability (HAZOP) studies to address risks like exothermic sulfonation and methanesulfonyl chloride toxicity .

Advanced: How should researchers approach contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Ternary Phase Diagrams: Map solubility in solvent mixtures (e.g., DCM/ethanol/water) to identify co-solvency effects. Use shake-flask methods with UV-Vis quantification .
  • Hansen Solubility Parameters (HSP): Calculate HSP values (δd_d, δp_p, δh_h) to rationalize solubility discrepancies. Compare with solvent HSPs to predict miscibility gaps .
  • Crystallography Studies: Perform single-crystal XRD to correlate lattice energy with solubility trends. High lattice energy (e.g., tight packing due to sulfonyl groups) may explain poor solubility in nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.